[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
The compound [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone is a synthetic organic molecule that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine ring, and phenyl groups substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the triazole ring and the piperazine ring. The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the triazole and piperazine rings with the phenyl groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone: can be compared with other triazole and piperazine derivatives:
Similar Compounds: [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone.
Uniqueness: The presence of both chlorine and fluorine substituents on the phenyl rings, along with the triazole and piperazine rings, imparts unique chemical and biological properties to the compound, distinguishing it from other similar molecules.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H17ClFN5O |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H17ClFN5O/c20-16-3-1-2-4-18(16)26-13-17(22-23-26)19(27)25-11-9-24(10-12-25)15-7-5-14(21)6-8-15/h1-8,13H,9-12H2 |
InChI Key |
MILLVYOGOOTFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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